
O-Butyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Butyl phosphorothioate is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. Phosphorothioates are characterized by the presence of a phosphorus-sulfur (P-S) bond, which imparts unique chemical and biological properties to these compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anions, which then react with the alkyl halides to produce the desired phosphorothioate . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of phosphorothioates, including this compound, often employs surface-mediated solid-phase reactions. These methods are favored due to their ease of setup, mild reaction conditions, high selectivity, and cost-effectiveness compared to homogeneous reactions .
Analyse Des Réactions Chimiques
Types of Reactions
O-Butyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert phosphorothioates to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the P-S bond is targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, bases (such as triethylamine), and oxidizing or reducing agents. Reaction conditions often involve mild temperatures and solvent-free environments to enhance reaction efficiency and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphorothioate oxides, while substitution reactions produce various substituted phosphorothioates .
Applications De Recherche Scientifique
O-Butyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other organophosphorus compounds.
Biology: Phosphorothioates are studied for their potential as enzyme inhibitors and antiviral agents.
Medicine: They are explored for their chemotherapeutic properties and potential use in drug development.
Mécanisme D'action
The mechanism of action of O-Butyl phosphorothioate involves its interaction with molecular targets through the P-S bond. This bond can undergo cleavage and reformation, allowing the compound to participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-Butyl phosphorothioate include other phosphorothioates such as O,O’-diethyl thiophosphate and O,O’-dimethyl thiophosphate . These compounds share the P-S bond and exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific alkyl group (butyl) attached to the phosphorus atom. This structural variation can influence its reactivity and biological activity compared to other phosphorothioates .
Propriétés
Numéro CAS |
93913-75-8 |
|---|---|
Formule moléculaire |
C4H9O3PS-2 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
butoxy-dioxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H2,5,6,9)/p-2 |
Clé InChI |
LMZSPXZNYGLPAV-UHFFFAOYSA-L |
SMILES canonique |
CCCCOP(=S)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


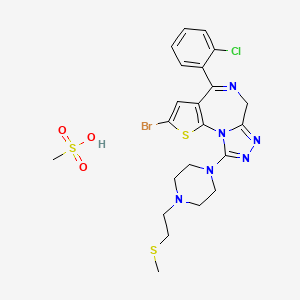

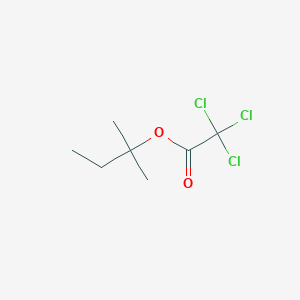
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

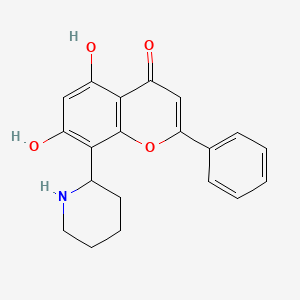
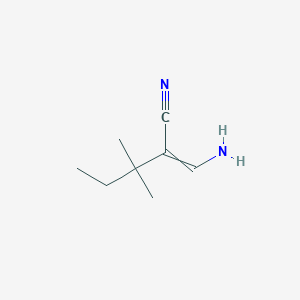

![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
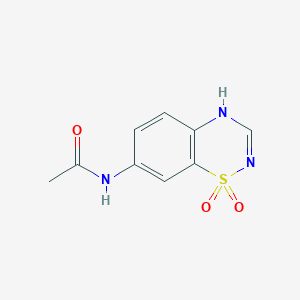

![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
